
(+)-Enterodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Enterodiol: is a lignan, a type of phytoestrogen found in various plant-based foods, particularly in flaxseeds, sesame seeds, and whole grains. It is a metabolite produced by the intestinal microbiota from plant lignans such as secoisolariciresinol diglucoside. As a phytoestrogen, this compound exhibits estrogen-like activity, which has implications for human health, particularly in hormone-related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Enterodiol typically involves the microbial transformation of plant lignans. One common method is the fermentation of secoisolariciresinol diglucoside by intestinal bacteria, which converts it into this compound. This biotransformation process is influenced by factors such as the composition of the gut microbiota and dietary intake of lignan-rich foods.
Industrial Production Methods: Industrial production of this compound can be achieved through controlled fermentation processes using specific bacterial strains known to metabolize plant lignans efficiently. These processes are optimized to maximize yield and purity of the compound, ensuring its suitability for use in various applications.
Chemical Reactions Analysis
Types of Reactions: (+)-Enterodiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form enterolactone, another lignan with similar biological activity.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Enterolactone: Formed through oxidation of this compound.
Various derivatives: Depending on the specific substitution reactions, a range of derivatives with different functional groups can be synthesized.
Scientific Research Applications
Chemistry: In chemistry, (+)-Enterodiol is studied for its potential as a precursor for synthesizing other bioactive compounds. Its unique structure and reactivity make it a valuable compound for developing new materials and pharmaceuticals.
Biology: In biological research, this compound is investigated for its role in modulating hormone activity. Its estrogen-like effects are of particular interest in studies related to hormone-dependent cancers, such as breast and prostate cancer.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Its ability to interact with estrogen receptors makes it a candidate for hormone replacement therapy and other hormone-related treatments.
Industry: In the industrial sector, this compound is used in the development of functional foods and dietary supplements. Its health benefits, particularly in relation to hormone balance and cancer prevention, make it a valuable ingredient in health products.
Mechanism of Action
The mechanism of action of (+)-Enterodiol involves its interaction with estrogen receptors in the body. It can bind to both estrogen receptor alpha and estrogen receptor beta, mimicking the effects of natural estrogens. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and gene expression. The compound’s antioxidant properties also contribute to its biological effects, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Enterolactone: Another lignan metabolite with similar estrogen-like activity.
Secoisolariciresinol: A precursor lignan found in plants that is converted to (+)-Enterodiol by intestinal bacteria.
Matairesinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness: this compound is unique in its specific structure and the particular pathways it influences. While similar compounds like enterolactone and matairesinol also exhibit estrogen-like activity, this compound’s distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique biological effects.
Biological Activity
(+)-Enterodiol is a lignan compound primarily derived from dietary sources such as flaxseed, whole grains, and various fruits and vegetables. It is recognized for its potential health benefits, particularly in relation to cancer prevention and metabolic diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and interactions with gut microbiota.
Chemical Structure and Metabolism
This compound is a dibenzylbutyrolactone lignan that is metabolized in the human body to enterolactone. The metabolism of dietary lignans involves gut microbiota, which convert these compounds into biologically active metabolites. This process is crucial for the bioavailability of this compound and its subsequent health effects.
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to reduce the viability of ovarian cancer cell lines (ES-2) in a dose-dependent manner .
- Induction of Apoptosis: this compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.
- Anti-inflammatory Effects: The compound modulates inflammatory pathways, which are often implicated in cancer progression.
Case Studies
- Ovarian Cancer: A study comparing the effects of this compound and enterolactone showed that both compounds inhibited ovarian cancer cell proliferation and invasion. However, enterolactone was found to be more effective than this compound at similar concentrations .
- Breast Cancer: A nested case-control study within the Malmö Diet and Cancer cohort found that higher plasma concentrations of enterolactone (a metabolite of this compound) were associated with a reduced risk of breast cancer, particularly in estrogen receptor-positive tumors .
Type 2 Diabetes Risk
A nested case-control study within the Nurses' Health Study revealed that urinary concentrations of this compound were marginally associated with a lower risk of type 2 diabetes (T2D). Specifically, higher urinary levels correlated with a pooled odds ratio (OR) of 0.67 for T2D risk when comparing extreme quartiles . This suggests that dietary lignans may play a protective role against metabolic disorders.
Interaction with Gut Microbiota
The metabolism of dietary lignans, including this compound, by gut microbiota is essential for their biological activity. Gut bacteria convert these compounds into enterolactone and other metabolites, which may exert various health benefits:
- Modulation of Immune Response: Studies indicate that lignan-rich diets can enhance immune responses and reduce inflammation .
- Impact on Gut Health: The presence of these metabolites may influence gut microbiota composition, promoting beneficial microbial populations.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (+)-Enterodiol in biological samples, and how can their accuracy be validated?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is widely used for quantifying this compound in serum and urine due to its sensitivity and specificity . Validation requires calibration curves with internal standards (e.g., deuterated analogs), spike-recovery tests, and inter-day/intra-day precision assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative for avoiding derivatization steps .
Q. How should in vitro and in vivo models be designed to study this compound metabolism and bioavailability?
- Methodology :
- In vitro : Use human fecal slurries or gut microbiota cultures to simulate microbial conversion of lignans (e.g., secoisolariciresinol) to this compound. Measure metabolites via time-course sampling and HPLC/GC-MS .
- In vivo : Administer this compound precursors (e.g., flaxseed) to animal models or human participants, collect serial blood/urine samples, and apply non-compartmental pharmacokinetic analysis to calculate AUC, Cmax, and half-life .
Q. What are the best practices for isolating this compound from complex matrices like plant extracts or biological fluids?
- Methodology : Solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound from plasma/urine. For plant extracts, combine solvent partitioning (e.g., ethyl acetate) with preparative HPLC using reversed-phase columns. Confirm purity via NMR and high-resolution MS .
Advanced Research Questions
Q. How can contradictory findings about this compound’s estrogenic vs. anti-estrogenic effects be resolved in mechanistic studies?
- Methodology :
- Competitive binding assays : Compare this compound’s affinity for estrogen receptors (ERα/ERβ) with 17β-estradiol using fluorescence polarization or radioligand displacement .
- Transcriptional activity assays : Transfect ER-responsive reporter genes (e.g., luciferase) into cell lines (e.g., MCF-7) and measure dose-dependent activation/repression .
- In vivo models : Use ER-knockout mice to isolate receptor-specific effects on target tissues (e.g., mammary gland) .
Q. What experimental approaches can clarify the role of this compound binding to human serum albumin (HSA) in modulating its pharmacokinetics and antioxidant activity?
- Methodology :
- Fluorescence quenching : Measure binding constants (Ka) and stoichiometry by titrating this compound into HSA solutions and monitoring tryptophan fluorescence decay .
- Site-specific probes : Use warfarin (Site I) and ibuprofen (Site II) in competitive binding assays to identify HSA binding pockets .
- Pharmacokinetic modeling : Integrate HSA-binding data with in vivo clearance rates to predict free vs. bound this compound fractions .
Q. How can microbial metabolism of this compound be modulated to enhance its bioactivity in the gut-liver axis?
- Methodology :
- Gut microbiota profiling : Perform 16S rRNA sequencing on fecal samples from high- vs. low-(+)-Enterodiol producers to identify keystone bacterial taxa .
- Gnotobiotic models : Colonize germ-free mice with specific bacterial consortia (e.g., Clostridium spp.) and track this compound metabolite levels .
- Intervention studies : Test prebiotics (e.g., inulin) or probiotics to shift microbial communities toward taxa with β-glucuronidase activity .
Q. What strategies mitigate confounding variables in epidemiological studies linking this compound intake to cancer risk reduction?
- Methodology :
- Dietary biomarkers : Quantify this compound and enterolactone in urine/serum instead of relying on self-reported lignan intake .
- Cohort stratification : Adjust for covariates like BMI, hormone therapy, and gut microbiota diversity via multivariate regression .
- Mendelian randomization : Use genetic variants associated with lignan metabolism as instrumental variables to infer causality .
Q. Methodological Considerations
- Data Reproducibility : Include raw chromatograms, mass spectra, and statistical codes in supplementary materials to enable replication .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding from nutraceutical companies) and adhere to CONSORT guidelines for clinical trials .
- Limitations : Address variability in microbial metabolism between individuals and species-specific differences in ER signaling when extrapolating results .
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1 |
InChI Key |
DWONJCNDULPHLV-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@H](CO)[C@H](CC2=CC(=CC=C2)O)CO |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.